Cas no 1019474-96-4 (1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine)

1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine structure
1019474-96-4 structure
Product Name:1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine
CAS No:1019474-96-4
MF:C14H14FNO
MW:231.265467166901
CID:4567803
PubChem ID:43189203
Update Time:2025-10-29

1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine
    • 1019474-96-4
    • G43353
    • Z332384352
    • AKOS000225295
    • 1-(3-fluoro-4-phenoxyphenyl)ethanamine
    • EN300-49703
    • AKOS030715158
    • Inchi: 1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3
    • InChI Key: NQRARIZCGBWPGN-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(OC2=CC=CC=C2)C(F)=C1)(N)C

Computed Properties

  • Exact Mass: 231.105942g/mol
  • Monoisotopic Mass: 231.105942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 231.26g/mol
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 302.3±37.0 °C at 760 mmHg
  • Flash Point: 136.6±26.5 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine Security Information

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